N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a sulfonamide-based small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a pyridine ring substituted with a furan-3-yl group at the 6-position and a benzenesulfonamide moiety functionalized with a pyrazole ring at the 4-position.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-27(25,18-5-3-17(4-6-18)23-10-1-9-21-23)22-13-15-2-7-19(20-12-15)16-8-11-26-14-16/h1-12,14,22H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGUQIGHHXZDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Common synthetic routes may include:
Formation of the furan-pyridine intermediate: This step involves the reaction of a furan derivative with a pyridine derivative under conditions such as reflux in an appropriate solvent.
Coupling with pyrazole: The intermediate is then reacted with a pyrazole derivative, possibly using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Introduction of the benzenesulfonamide group: The final step involves the sulfonation reaction, where the intermediate is treated with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry and Drug Design
The compound's structural features make it a candidate for various medicinal applications. The presence of the furan and pyrazole moieties is associated with biological activity, particularly in the context of anticancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the efficacy of pyrazole derivatives in targeting cancer cell lines. For instance, compounds similar to N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide have shown promising results against various cancer types:
These findings suggest that the compound could be further explored for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Anti-inflammatory Properties
The sulfonamide group in the compound is known for its anti-inflammatory effects. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases.
Enzyme Inhibition
Many pyrazole derivatives act as enzyme inhibitors, particularly targeting kinases involved in cell proliferation and survival pathways. By inhibiting these enzymes, such compounds can effectively reduce cancer cell viability.
Interaction with Cellular Targets
The furan and pyridine rings may interact with various cellular targets, including receptors and proteins involved in signaling pathways related to inflammation and cancer progression.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
Synthesis and Evaluation
A study demonstrated the synthesis of a series of pyrazole derivatives, including those with furan and pyridine components, which were screened for anticancer activity against multiple cell lines. The results indicated that modifications to the structure could enhance potency against specific targets .
Clinical Relevance
Clinical studies are necessary to evaluate the safety and efficacy of these compounds in human subjects. Ongoing research aims to translate preclinical findings into clinical applications, focusing on dosage optimization and side effect profiles.
Mechanism of Action
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.
Comparison with Similar Compounds
Example Compound from :
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide
- Key Structural Differences: Core Heterocycle: Replaces the pyridine-furan system with a pyrazolo[3,4-d]pyrimidine scaffold fused to a chromen-4-one ring. Substituents: Features fluorophenyl and cyclopropyl groups instead of furan-3-yl and pyridinylmethyl. Functional Groups: Includes a 4-amino group on the pyrazolo-pyrimidine core, absent in the target compound.
- Physicochemical Properties :
General Trends in Sulfonamide Derivatives:
Pyridine vs.
Furan vs.
Pyrazole Functionalization : The 1H-pyrazol-1-yl group in the target compound is less electron-deficient than pyrazolo[3,4-d]pyrimidinyl systems, possibly altering binding interactions in enzymatic targets.
Solubility and Stability Considerations
While solubility data for the target compound is unavailable, highlights the importance of sulfonamide substituents in modulating solubility. For instance:
- N-Isopropylbenzenesulfonamide derivatives (e.g., in Example 57 of ) exhibit moderate solubility in polar solvents due to the isopropyl group’s hydrophobicity.
- Pyridine-methyl linkages (as in the target compound) may enhance solubility compared to bulkier chromen-4-one systems, though furan’s polarity could counteract this effect .
Research Implications and Gaps
- Binding Affinity : The target compound’s pyridine-furan system may offer unique π-π stacking interactions compared to fluorinated analogues, warranting computational docking studies.
- Synthetic Feasibility : The absence of fluorination simplifies synthesis relative to the patent example but may require optimization for pyrazole-sulfonamide coupling .
- Data Limitations : Direct experimental data (e.g., IC₅₀, logP) for the target compound is unavailable in the provided evidence, necessitating further empirical validation.
Biological Activity
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data from recent studies.
Chemical Structure
The compound can be described by the following structural formula:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.
Case Studies and Findings
- Cytotoxicity Assays :
- Mechanism of Action :
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated, revealing effectiveness against several bacterial strains.
Research Findings
- Antibacterial Assays :
- Structure Activity Relationship (SAR) :
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented, and this compound is no exception.
Evidence from Studies
- Inhibition of Pro-inflammatory Cytokines :
- In Vivo Models :
Data Summary Table
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide?
- Methodological Answer : A plausible approach involves copper-catalyzed coupling reactions, as demonstrated in analogous pyridinyl-pyrazole systems. For example, coupling 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with furan-3-ylboronic acid derivatives under Suzuki-Miyaura conditions could yield the furan-pyridine core. Subsequent sulfonamide formation via nucleophilic substitution of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride with the amine intermediate is recommended. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify proton and carbon environments (e.g., sulfonamide NH at δ 8–9 ppm, pyrazole protons at δ 7–8 ppm). X-ray crystallography (as in for related benzenesulfonamides) resolves 3D conformation, while HRMS (ESI) confirms molecular weight (e.g., [M+H]+ expected at ~400–450 m/z). Cross-reference with DFT-calculated spectra enhances validation .
Q. What solubility and stability properties should be prioritized for formulation studies?
- Methodological Answer : Assess solubility in DMSO (common for biological assays) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy. Stability under accelerated conditions (40°C/75% RH for 4 weeks) via HPLC-UV monitors degradation. Related sulfonamides show moderate aqueous solubility but may require co-solvents (e.g., cyclodextrins) for in vivo applications .
Advanced Research Questions
Q. What biological targets are plausible for this compound, given its structural features?
- Methodological Answer : The sulfonamide-pyrazole motif is common in kinase inhibitors (e.g., RET kinase in ). Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify activity. Molecular docking (using AutoDock Vina) predicts binding to ATP pockets, with emphasis on hydrogen bonding (sulfonamide NH) and π-π stacking (furan/pyridine rings) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodological Answer : Systematically vary substituents:
- Furan ring : Replace with thiophene or benzofuran to modulate lipophilicity (clogP calculated via ChemAxon).
- Pyrazole : Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability (see for trifluoromethyl effects).
- Sulfonamide : Test alkylation (e.g., methyl, ethyl) to balance solubility and membrane permeability. Validate via IC₅₀ assays in target cell lines .
Q. What analytical strategies resolve contradictions in reported activity data for similar compounds?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Replicate studies using standardized protocols (e.g., ADP-Glo™ Kinase Assay). Cross-validate with orthogonal methods (e.g., SPR for binding affinity). For solubility conflicts, compare results across buffer systems (PBS vs. HEPES) .
Q. How can forced degradation studies inform stability profiles?
- Methodological Answer : Subject the compound to hydrolytic (acid/base), oxidative (H₂O₂), and photolytic (ICH Q1B) stress. Analyze degradation products via LC-HRMS/MS and NMR (as in ). Major degradation pathways for sulfonamides include hydrolysis of the sulfonamide bond or oxidation of the furan ring .
Q. What computational models predict pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
